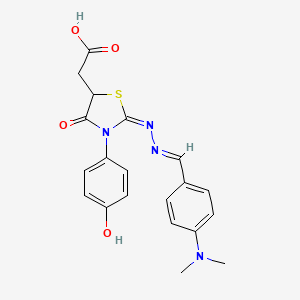
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid, a compound featuring a thiazolidinedione core, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antidiabetic, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is C12H14N4OS with a molecular weight of approximately 262.33 g/mol. Its structure incorporates a thiazolidine ring, which is known for its biological significance.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinedione have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | SW620 (Colon) | 0.011 |
| 4f | PC-3 (Prostate) | 0.001 |
| 4g | NCI-H23 (Lung) | 0.56 |
These compounds were evaluated for their ability to activate caspases, which are critical in the apoptotic pathway. The activation of caspases by these compounds suggests a mechanism through which they induce apoptosis in cancer cells .
2. Antidiabetic Activity
Thiazolidinedione derivatives are also recognized for their antidiabetic properties. Research indicates that certain compounds exhibit hypoglycemic effects comparable to standard medications like pioglitazone:
| Compound | Hypoglycemic Effect (Compared to Pioglitazone) |
|---|---|
| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Active |
| 5-(substituted)-2,4-dioxo-thiazolidin-3-yl-acetic acid | Higher than Metformin |
In vitro studies demonstrated that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
3. Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to modulate cellular pathways involved in apoptosis and metabolism. The thiazolidinedione moiety is known to activate PPAR-gamma receptors, influencing glucose metabolism and adipocyte differentiation, which is crucial for its antidiabetic effects.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized thiazolidinediones demonstrated that specific substitutions on the thiazolidine ring significantly enhanced cytotoxicity against cancer cell lines.
- Case Study on Diabetic Models : In vivo experiments using alloxan-induced diabetic rats showed that the administration of this compound led to a significant reduction in blood glucose levels compared to control groups.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23(2)14-5-3-13(4-6-14)12-21-22-20-24(15-7-9-16(25)10-8-15)19(28)17(29-20)11-18(26)27/h3-10,12,17,25H,11H2,1-2H3,(H,26,27)/b21-12+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXISWNILORIK-YPDAGFIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














